N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a nitro group, and an indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions The initial step may include the formation of the indole moiety through Fischer indole synthesis
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized compounds.
Scientific Research Applications
N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: shares similarities with other indole derivatives and nitro compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its potential to undergo diverse chemical reactions and its wide range of applications in scientific research.
Properties
Molecular Formula |
C26H22N6O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H22N6O5/c1-31(2)18-10-8-16(9-11-18)14-22(28-24(33)17-6-4-3-5-7-17)25(34)30-29-23-20-15-19(32(36)37)12-13-21(20)27-26(23)35/h3-15,27,35H,1-2H3,(H,28,33)/b22-14-,30-29? |
InChI Key |
KBLYANOBDCPRPT-LZEJLDOSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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